4-Chloro-1H-indol-3-amine
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Overview
Description
4-Chloro-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various alkaloids, which play crucial roles in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indol-3-amine typically involves the reaction of 4-chloroindole with ammonia or amines under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Another method involves the use of hydrazine and regioselective bromination to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and other heterocyclic compounds .
Scientific Research Applications
4-Chloro-1H-indol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-1H-indol-3-amine can be compared with other indole derivatives, such as:
4-Bromo-1H-indol-3-amine: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
1H-indol-3-amine: Lacks the halogen substitution, resulting in different chemical properties and applications.
4-Chloro-1H-indazole-3-amine: Contains an additional nitrogen atom in the ring, which can alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific halogen substitution, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-chloro-1H-indol-3-amine |
InChI |
InChI=1S/C8H7ClN2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H,10H2 |
InChI Key |
UJMZQCIWVCLTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)N |
Origin of Product |
United States |
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